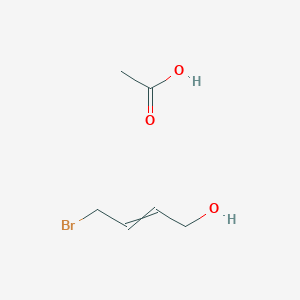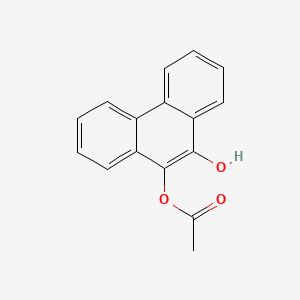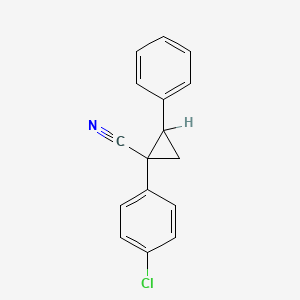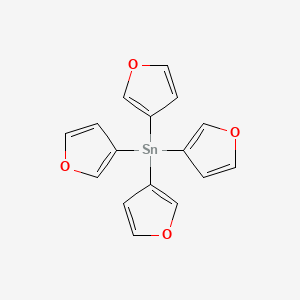
Tetra(furan-3-yl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetra(furan-3-yl)stannane is an organotin compound characterized by the presence of four furan-3-yl groups attached to a central tin atom. This compound is of significant interest in organic and organometallic chemistry due to its unique structural and chemical properties. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, imparts distinct reactivity to the compound, making it valuable in various chemical transformations and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetra(furan-3-yl)stannane typically involves the Stille coupling reaction, a well-known method for forming carbon-carbon bonds. This reaction employs a stannane (organotin compound) and an organic halide or pseudohalide in the presence of a palladium catalyst. For this compound, the reaction can be represented as follows:
4Furan-3-yl halide+SnCl4Pd catalystthis compound+4HCl
The reaction conditions typically involve the use of a palladium catalyst such as Pd(PPh3)4, and the reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up. This includes the use of continuous flow reactors and more efficient palladium catalysts to enhance yield and reduce production costs.
化学反応の分析
Types of Reactions: Tetra(furan-3-yl)stannane undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-3-yl oxides.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine (Br2) or alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are used.
Major Products:
Oxidation: Furan-3-yl oxides.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
科学的研究の応用
Tetra(furan-3-yl)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
作用機序
The mechanism by which Tetra(furan-3-yl)stannane exerts its effects is primarily through its ability to participate in various chemical reactions. The furan rings provide sites for electrophilic and nucleophilic attacks, while the central tin atom can coordinate with other molecules, facilitating catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
類似化合物との比較
Tetra(furan-2-yl)stannane: Similar structure but with furan rings attached at the 2-position.
Tetra(thiophene-3-yl)stannane: Contains thiophene rings instead of furan rings, offering different electronic properties.
Tetra(pyrrole-3-yl)stannane: Features pyrrole rings, which have nitrogen atoms in the ring structure.
Uniqueness: Tetra(furan-3-yl)stannane is unique due to the specific positioning of the furan rings at the 3-position, which influences its reactivity and the types of reactions it can undergo. The presence of oxygen in the furan rings also imparts different electronic properties compared to sulfur in thiophene or nitrogen in pyrrole, making it distinct in its chemical behavior and applications .
特性
CAS番号 |
34291-86-6 |
|---|---|
分子式 |
C16H12O4Sn |
分子量 |
387.0 g/mol |
IUPAC名 |
tetrakis(furan-3-yl)stannane |
InChI |
InChI=1S/4C4H3O.Sn/c4*1-2-4-5-3-1;/h4*1,3-4H; |
InChIキー |
XXGBRKOMGZOXTM-UHFFFAOYSA-N |
正規SMILES |
C1=COC=C1[Sn](C2=COC=C2)(C3=COC=C3)C4=COC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


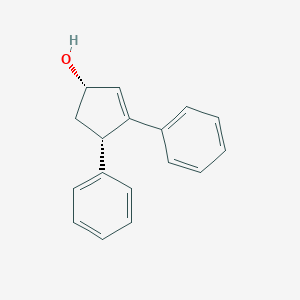
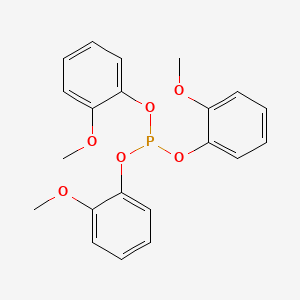
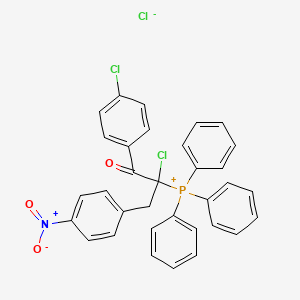
![1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpent-3-en-2-one](/img/structure/B14676923.png)
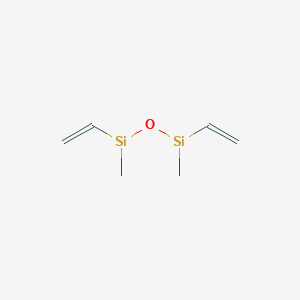

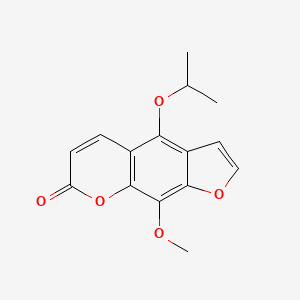
![(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14676940.png)
![ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14676943.png)
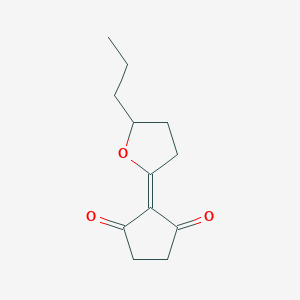
![1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14676960.png)
